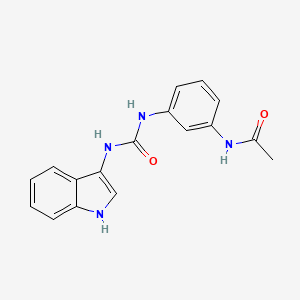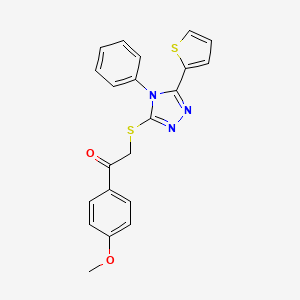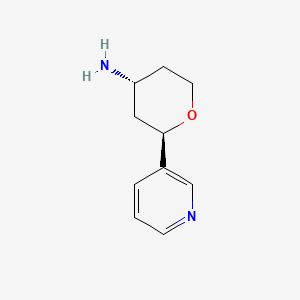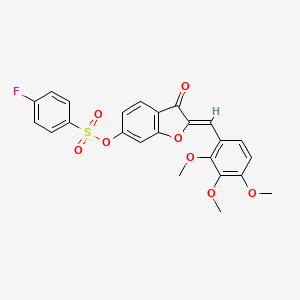
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are crucial in medicinal chemistry due to their physiological action and have been gaining a lot of interest by exhibiting various biological activities . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
科学的研究の応用
Anti-Inflammatory Activity
This compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives like N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide exhibit significant anti-inflammatory activity by modulating the sGC-NO/cytokine pathway . Such compounds are evaluated using models like carrageenan-induced peritonitis and subcutaneous air pouch tests to assess leukocyte migration and antinociceptive profiles.
Antiviral Properties
Indole derivatives, which share a common core structure with the compound , have demonstrated antiviral activities. For instance, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses, highlighting the potential of these compounds in developing new antiviral therapies .
Anticancer Potential
The indole nucleus is a key feature in many synthetic drug molecules with anticancer properties. Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial for the treatment of various cancers. The biological activities of these compounds, including their interaction with tubulin polymerization, make them promising agents for cancer therapy .
Neuroprotective Effects
Indole derivatives have been found to possess neuroprotective properties. They can restore cellular and synaptosomal viability and exhibit inhibitory effects on enzymes like MAO-B, which are relevant in neurodegenerative diseases .
Antioxidant Capacity
The antioxidant properties of indole derivatives are well-documented. These compounds can reduce oxidative stress and protect against DNA damage, which is crucial in preventing various diseases and promoting overall health .
Therapeutic Applications for Liver Injuries
Indole compounds like 3,3′-Diindolylmethane and indole-3-carbinol have shown potential in reducing liver injuries. They achieve this by impeding DNA synthesis, influencing cell activation, proliferation, apoptosis, and inhibiting proinflammatory cytokines and chemokines .
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.
特性
IUPAC Name |
N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPTFGRBGGMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)


![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)


![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)
![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)
